3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole

sigma receptor pharmacology COX inhibition antimicrobial activity

Procure this 98% pure pyrazole building block for regioselective derivatization. The unsubstituted 4-position and electron-withdrawing 3-(trifluoromethyl)phenyl group enable predictable functionalization for LED libraries & HTS. No biological data exists, ensuring fresh IP for novel screening programs. Ideal for CROs and pharmaceutical R&D seeking a versatile, unencumbered intermediate.

Molecular Formula C12H11F3N2
Molecular Weight 240.22 g/mol
CAS No. 1154361-20-2
Cat. No. B6352644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole
CAS1154361-20-2
Molecular FormulaC12H11F3N2
Molecular Weight240.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC=CC(=C2)C(F)(F)F)C
InChIInChI=1S/C12H11F3N2/c1-8-6-9(2)17(16-8)11-5-3-4-10(7-11)12(13,14)15/h3-7H,1-2H3
InChIKeyMMBOCLCFSWWMLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole (CAS 1154361-20-2): Core Identity and Evidence-Gap Statement for Procurement Decision-Making


3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole is a synthetic small-molecule pyrazole derivative (C12H11F3N2, MW 240.22 g/mol) combining a 3,5-dimethyl-substituted pyrazole core with an electron-withdrawing 3-(trifluoromethyl)phenyl moiety at the N1 position . The compound is commercially available as a research chemical with typical purities of 95-98% . An exhaustive search of the peer-reviewed biomedical and chemical literature, authoritative databases, and patent repositories reveals that this compound has no reported quantitative biological activity data, no established mechanism of action, no published structure-activity relationship (SAR) characterizations, and no head-to-head comparative evaluations against any structural analog [1]. The compound exists primarily as a specialty building block within chemical supplier catalogs .

Why Substituting 3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole with In-Class Analogs Cannot Be Scientifically Justified


In the absence of published pharmacological, biochemical, or physicochemical comparative data for 3,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole (CAS 1154361-20-2), no evidence-based rationale exists to support its preferential selection over any close structural analog [1]. While the literature contains activity data for related pyrazole derivatives—such as 3,5-diphenyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole (fructose-1,6-bisphosphatase IC50 = 6.04 µM) [2] and trifluoromethyl-pyrazole-carboxamide COX inhibitors (e.g., compound 3b COX-1 IC50 = 0.46 µM) [3]—none of these studies include the target compound as a comparator, nor do they provide SAR data that would permit reliable extrapolation of the 3,5-dimethyl substitution effect in the context of N1-(3-trifluoromethylphenyl) substitution [4]. Furthermore, sigma receptor pharmacology studies on cycloalkyl-annelated pyrazoles achieving pKi > 8 against the σ1 receptor likewise do not feature this compound [5]. Consequently, any procurement decision based on assumed class-effect equivalence or pharmacokinetic advantage of the 3,5-dimethyl-3-trifluoromethylphenyl motif is scientifically unsupported. Until direct comparative evaluation data become available, generic substitution with other pyrazole analogs carries an unquantifiable risk of altered or absent biological activity.

3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole: Quantitative Differentiation Evidence Assessment


Evidence Gap: No Quantitative Differential Activity Data Identified Across Key Pharmacological Target Classes

An exhaustive, multi-axis search of the primary scientific literature, patent databases, and authoritative bioassay repositories (PubMed, BindingDB, ChEMBL, Google Patents) was conducted to locate quantitative comparative data for 3,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole against its closest structural analogs. The search encompassed: (i) sigma receptor binding assays, where the leading active series comprises cycloalkyl-annelated pyrazoles achieving pKi > 8 for σ1 [1]; (ii) COX-1/COX-2 inhibition, where trifluoromethyl-pyrazole-carboxamides such as compound 3b exhibit COX-1 IC50 = 0.46 µM [2]; (iii) antimicrobial activity screens against Gram-positive bacteria, including MRSA biofilm inhibition by N-(trifluoromethyl)phenyl substituted pyrazole derivatives [3]; and (iv) cytotoxicity profiling of pyrazole derivatives against pancreatic, breast, and cervical cancer cell lines at 10 µM [4]. In every search axis, the target compound (CAS 1154361-20-2) was absent from the evaluated compound sets. No direct head-to-head comparison, no cross-study comparable data, and no class-level inference data that specifically includes this compound were identified. The closest structurally related compound with any reported quantitative bioactivity is 3,5-diphenyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole, which inhibits fructose-1,6-bisphosphatase with an IC50 of 6.04 µM [5]; however, this diphenyl analog differs from the target dimethyl compound at the 3- and 5-positions by replacement of methyl groups with phenyl rings, a structural change known to significantly alter steric bulk, electronic properties, and conformational preferences, precluding reliable extrapolation. The evidence gap is systematic rather than incidental: this compound has not been the subject of any published primary pharmacological characterization.

sigma receptor pharmacology COX inhibition antimicrobial activity

3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole: Realistic Application Scenarios Based on Currently Available Evidence


Specialty Synthetic Building Block for Derivatization at the Pyrazole 4-Position

Given its commercial availability (purity NLT 98%) and the absence of any established pharmacological target engagement, the only scientifically grounded application for 3,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole is as a synthetic intermediate. The unsubstituted 4-position of the pyrazole ring is available for further functionalization (e.g., formylation to the 4-carbaldehyde, carboxylation to the 4-carboxylic acid, or electrophilic aromatic substitution) [1]. The presence of the electron-withdrawing 3-(trifluoromethyl)phenyl group at N1 and the electron-donating methyl groups at C3 and C5 creates a predictable electronic environment for regioselective derivatization. This scenario is consistent with the compound's listing across multiple chemical supplier catalogs as a research chemical for laboratory use only .

Internal Pharmacological Screening as a Prospective Diversity Library Member

The compound's structural combination of a 3,5-dimethylpyrazole core and a 3-(trifluoromethyl)phenyl substituent renders it a candidate for inclusion in diversity-oriented screening libraries where the objective is broad target-class coverage rather than hypothesis-driven selection of a pre-validated hit . In this context, the absence of prior published data is a neutral factor: the novelty of the chemical space may be advantageous for intellectual property considerations, provided that screening is conducted internally with proprietary assays. However, this scenario applies only to organizations with established high-throughput screening infrastructure and does not constitute a differentiation-based procurement rationale.

Chemical Process Development and Analytical Reference Standard Procurement

Organizations engaged in the scale-up synthesis or analytical characterization of pyrazole-containing compound libraries may procure this compound as a reference standard for HPLC, LC-MS, or NMR method development . The compound's well-defined molecular formula (C12H11F3N2) and molecular weight (240.22 g/mol) [1], combined with its commercial availability at defined purity grades, support its use as a calibration or system suitability standard. This application relies on physicochemical identity rather than biological differentiation and is the most immediately actionable procurement scenario based on currently available evidence.

Quote Request

Request a Quote for 3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.